molecular formula C22H20N4O2 B15030500 (5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B15030500
M. Wt: 372.4 g/mol
InChI Key: KJUITXTYVMAXFZ-CPNJWEJPSA-N
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Description

(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Imidazolidine-2,4-dione Core: This core can be synthesized through the reaction of an appropriate amine with glyoxal in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the synthesized pyrrole and pyridine rings with the imidazolidine-2,4-dione core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, the compound is studied for its potential applications in materials science. Its unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both pyrrole and pyridine rings, along with the imidazolidine-2,4-dione core, provides a unique scaffold that can be exploited for various applications. This combination of features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H20N4O2/c1-14-9-10-23-20(11-14)25-15(2)12-17(16(25)3)13-19-21(27)26(22(28)24-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,24,28)/b19-13+

InChI Key

KJUITXTYVMAXFZ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

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